5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
CAS No.: 113700-23-5
Cat. No.: VC20824973
Molecular Formula: C11H12FN
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113700-23-5 |
|---|---|
| Molecular Formula | C11H12FN |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole |
| Standard InChI | InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2 |
| Standard InChI Key | UWUCQSWOBYQGOX-UHFFFAOYSA-N |
| SMILES | C1CC(=NC1)CC2=CC=C(C=C2)F |
| Canonical SMILES | C1CC(=NC1)CC2=CC=C(C=C2)F |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 113700-23-5 |
| Molecular Formula | C₁₁H₁₂FN |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole |
| Standard InChI | InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2 |
| Standard InChIKey | UWUCQSWOBYQGOX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=NC1)CC2=CC=C(C=C2)F |
The compound is also known by several synonyms including 5-(4-Fluorobenzyl)-3,4-dihydro-2H-pyrrole and 2H-Pyrrole, 5-[(4-fluorophenyl)methyl]-3,4-dihydro- .
Chemical Structure and Properties
The chemical structure of 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole consists of a partially saturated pyrrole ring (dihydropyrrole) with a fluorinated benzyl substituent. The structure features a characteristic imine (C=N) bond at position 5 of the dihydropyrrole ring.
Structural Characteristics
The molecule consists of two main components:
-
A 3,4-dihydro-2H-pyrrole ring which contains a nitrogen atom as part of a 5-membered heterocyclic structure
-
A 4-fluorophenyl group connected to the pyrrole ring via a methylene (CH₂) bridge
This structural arrangement confers unique chemical and biological properties to the compound, particularly relating to its potential interactions with biological systems. The presence of the fluorine atom introduces specific electronic effects that can influence the compound's reactivity, lipophilicity, and binding characteristics.
Synthesis Methods
The synthesis of 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole can be accomplished through several synthetic routes, each with specific advantages depending on the desired application and scale.
Common Synthetic Approaches
One common method for synthesizing this compound involves condensation reactions of appropriate pyrrole derivatives with fluorobenzyl compounds under controlled conditions. This type of approach typically leads to the formation of the specific structure with the methylene bridge between the aromatic and heterocyclic portions of the molecule.
The synthesis typically involves:
-
Selection of appropriate pyrrole precursors
-
Reaction with 4-fluorobenzyl intermediates
-
Controlled cyclization reactions
-
Purification steps to isolate the target compound
Literature-Documented Syntheses
Research Applications
The compound 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole serves several important functions in chemical and pharmaceutical research contexts.
As a Chemical Building Block
In organic synthesis, this compound may serve as a valuable intermediate or building block for the construction of more complex molecules, particularly those containing the dihydropyrrole structural motif. The presence of the imine functionality provides a reactive site for various transformations, including reductions, additions, and coupling reactions.
In Medicinal Chemistry
The appearance of this compound in medicinal chemistry literature suggests its potential utility in drug discovery efforts . Specifically, it may serve as:
-
A scaffold for developing compounds with specific pharmacological properties
-
An intermediate in the synthesis of bioactive compounds
-
A pharmacophore component contributing to specific biological activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume